Methyl 2-amino-5-cyanonicotinate
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical entities. rsc.orgresearchgate.netrsc.orgnih.gov Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug discovery and materials science. rsc.orgresearchgate.netnih.gov The pyridine ring is a common core in numerous natural products, including alkaloids like nicotine, and essential vitamins such as niacin and pyridoxine. nih.govnih.gov In medicinal chemistry, the incorporation of a pyridine moiety can enhance the pharmacological profile of a molecule, improving aspects like water solubility and binding affinity to biological targets. nih.gov Consequently, pyridine derivatives are integral components of many FDA-approved drugs and are continuously explored for new therapeutic applications. rsc.orgresearchgate.net
The Role of 2-Aminopyridines in Heterocyclic Compound Synthesis
Within the broad family of pyridine derivatives, 2-aminopyridines are particularly valuable intermediates in organic synthesis. nih.govrsc.org The presence of the amino group at the 2-position of the pyridine ring provides a reactive handle for a multitude of chemical modifications. This functionality allows for the construction of fused heterocyclic systems and the introduction of diverse substituents, making 2-aminopyridines key precursors for a wide range of more complex molecules. nih.govresearchgate.netresearchgate.netrsc.org Their utility is demonstrated in the synthesis of compounds with various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The development of efficient, one-pot multicomponent reactions for the synthesis of substituted 2-aminopyridines further underscores their importance in contemporary organic chemistry. nih.gov
Contextualization of Methyl 2-amino-5-cyanonicotinate within Cyanopyridine Chemistry
Cyanopyridines, which are pyridine derivatives bearing a nitrile (-CN) group, are important building blocks in organic synthesis. chempanda.com The strong electron-withdrawing nature of the cyano group significantly influences the reactivity of the pyridine ring. This compound is a trifunctional molecule, incorporating an amino group, a cyano group, and a methyl ester group on the pyridine scaffold. This unique combination of functional groups makes it a highly versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly those with potential biological activity. acs.org The strategic placement of these groups allows for selective transformations, enabling chemists to construct complex molecular frameworks with a high degree of control.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKEGJJWJLXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259870 | |
| Record name | Methyl 2-amino-5-cyano-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227048-81-8 | |
| Record name | Methyl 2-amino-5-cyano-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227048-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-cyano-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Amino 5 Cyanonicotinate
Established Synthetic Pathways to 2-Amino-5-cyanonicotinate Derivatives
Established methods for the synthesis of 2-amino-5-cyanonicotinate derivatives often rely on a step-wise construction of the pyridine (B92270) ring, involving the formation and subsequent modification of key intermediates.
Multi-Step Synthesis Approaches and Intermediates
A common multi-step approach involves the initial synthesis of a substituted pyridine ring, followed by the introduction of the amino and cyano functionalities. A key intermediate in such a sequence is often a halogenated nicotinic acid derivative, such as 2-chloronicotinic acid.
The synthesis can be conceptualized in the following stages:
Formation of a Halogenated Nicotinic Acid: Starting from simpler precursors, a 2-halonicotinic acid, such as 2-chloronicotinic acid, is synthesized. This can be achieved through various methods, including the oxidation of 2-chloro-3-methylpyridine.
Introduction of the Cyano Group: The halogen at the 5-position of the nicotinic acid derivative can be displaced by a cyanide source, typically through a nucleophilic aromatic substitution reaction. However, a more common strategy involves starting with a precursor already containing a group that can be converted to a nitrile.
Amination: The chloro group at the 2-position is then replaced by an amino group. This is a crucial step and can be achieved by reaction with ammonia (B1221849) or other aminating agents, often under elevated temperature and pressure, or with the aid of a catalyst.
Esterification: The final step is the esterification of the carboxylic acid group to the desired methyl ester. This is typically carried out by reacting the 2-aminonicotinic acid derivative with methanol (B129727) in the presence of an acid catalyst.
A plausible, though not explicitly detailed in a single source, multi-step synthesis is outlined below:
| Step | Reaction | Key Intermediates |
| 1 | Oxidation | 2-chloro-3-methylpyridine |
| 2 | Nitration/Reduction/Sandmeyer | 2-chloro-5-aminonicotinic acid |
| 3 | Amination | 2,5-diaminonicotinic acid |
| 4 | Esterification | Methyl 2,5-diaminonicotinate |
This table represents a hypothetical pathway based on established chemical transformations.
Conventional Reagents and Reaction Conditions
The successful execution of these multi-step syntheses relies on a range of conventional reagents and specific reaction conditions.
For the amination of 2-halonicotinates, traditional methods often employ aqueous or alcoholic ammonia at high temperatures. The use of a base, such as potassium carbonate, is also common to neutralize the hydrogen halide formed during the reaction. rsc.org
Esterification of the carboxylic acid functionality of aminonicotinic acids is typically achieved through Fischer esterification. researchgate.net This involves refluxing the amino acid in the corresponding alcohol (methanol in this case) with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride. google.comnih.gov More modern methods might employ reagents like thionyl chloride in methanol or trimethylchlorosilane in methanol for milder reaction conditions. nih.gov
| Reaction | Reagents and Conditions |
| Amination of 2-chloronicotinate | Aqueous Ammonia (NH3·H2O), Copper catalyst (e.g., Cu2O), Base (e.g., K2CO3), Solvent (e.g., Ethylene glycol), 60-100 °C. rsc.org |
| Esterification of 2-aminonicotinic acid | Methanol (CH3OH), Acid catalyst (e.g., H2SO4, HCl, TMSCl), Room temperature to reflux. nih.gov |
Development of Advanced Synthetic Strategies
One-Pot Reaction Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. For the synthesis of 2-amino-5-cyanopyridine (B188168) derivatives, a common one-pot approach is the reaction of an α,β-unsaturated compound with malononitrile (B47326) and an ammonium (B1175870) source. nih.govnih.gov
A typical one-pot synthesis of a 2-amino-3-cyanopyridine, a close analog, involves the reaction of a ketone, an aldehyde, malononitrile, and ammonium acetate. nih.gov This approach could be adapted for the synthesis of methyl 2-amino-5-cyanonicotinate by using appropriate precursors that would lead to the desired substitution pattern.
Multi-Component Reaction (MCR) Implementations
Multi-component reactions (MCRs) are a powerful tool in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. The synthesis of highly substituted pyridines, including 2-amino-3-cyanopyridines, is a well-established application of MCRs. rsc.org
A common MCR for the synthesis of 2-amino-3-cyanopyridines involves the condensation of an aldehyde, a ketone (or another active methylene (B1212753) compound), malononitrile, and ammonium acetate. rsc.orgscitechdaily.com The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the pyridine ring. Malononitrile is a key reagent in these reactions due to its high reactivity. rsc.org
| MCR for 2-Amino-3-cyanopyridine Derivatives | |
| Components | Aldehyde, Ketone/Active Methylene Compound, Malononitrile, Ammonium Acetate |
| Key Steps | Knoevenagel Condensation, Michael Addition, Cyclization, Aromatization |
| Advantages | High atom economy, operational simplicity, rapid access to complex molecules. |
Catalytic Systems in Nicotinate (B505614) Synthesis
The use of catalysts is crucial in many modern synthetic methodologies for nicotinates, enhancing reaction rates, improving yields, and enabling milder reaction conditions.
Copper-catalyzed reactions are particularly prominent in the synthesis of aminopyridines. Copper catalysts, such as copper(I) oxide (Cu2O) or copper nanoparticles on charcoal (Cu/C), have been shown to be effective for the amination of halopyridines. rsc.orgscitechdaily.comacs.orgthieme-connect.com These catalysts facilitate the carbon-nitrogen bond formation under relatively mild conditions.
Nanocatalysts have emerged as a highly efficient class of catalysts for the synthesis of pyridine derivatives. rsc.orgrsc.org Their high surface area and unique electronic properties often lead to enhanced catalytic activity. Various nanocatalysts, including metal-based nanoparticles (e.g., ZnO, Fe3O4-supported catalysts), have been successfully employed in the multicomponent synthesis of polysubstituted pyridines. rsc.orgrsc.org These catalysts are often recyclable, adding to the sustainability of the synthetic process.
| Catalyst Type | Example | Application in Pyridine Synthesis | Reference |
| Copper Catalyst | Cu2O | Amination of bromopyridines | rsc.org |
| Copper Nanoparticles | Cu/C | Four-component synthesis of 2-amino-3-cyanopyridines | scitechdaily.com |
| Nanocatalyst | ZnO nanoparticles | Four-component synthesis of polyhydroquinolines | rsc.org |
| Magnetic Nanocatalyst | Fe3O4@g-C3N4–SO3H | One-pot multicomponent synthesis of pyridines | rsc.org |
Green Chemistry Principles in the Synthesis of Nicotinates
The development of synthetic routes for nicotinate derivatives is increasingly influenced by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This focus has led to significant advancements in solvent use, catalysis, and reaction efficiency.
Solvent-Free and Mechanochemical Synthesis
A primary goal of green chemistry is to minimize or eliminate the use of solvents, which are often a major contributor to chemical waste. bohrium.com Solvent-free synthesis and mechanochemistry represent powerful strategies to achieve this goal. Mechanochemistry, in particular, uses mechanical force—such as grinding in a ball mill—to initiate chemical reactions between solid reactants. bohrium.comqub.ac.uk This technique can lead to faster reaction times, different product selectivity compared to solution-based reactions, and is inherently less wasteful. bohrium.comresearchgate.net
While specific applications of mechanochemistry for this compound are not widely documented, the synthesis of related nitrogen-containing heterocyclic compounds has been successfully demonstrated. For instance, an efficient, solvent-free method for synthesizing azo dyes has been developed using ball milling, highlighting the potential of this technique for a broad range of compounds. rsc.org Similarly, a solvent- and catalyst-free approach has been reported for the synthesis of 2-anilino nicotinic acid derivatives, which are structurally related to the target molecule. researchgate.net This method offers a simple, green procedure with short reaction times (15–120 minutes) and good to excellent yields. researchgate.net The application of mechanical force can overcome energy barriers and induce the formation of covalent bonds, making it a valuable tool for reducing solvent usage in the synthesis of complex molecules. bohrium.com
Sustainable Catalysis Development
Sustainable catalysis focuses on the use of catalysts that are efficient, reusable, and derived from environmentally benign materials. In the synthesis of nicotinates and their derivatives, several promising catalytic systems have been developed.
One notable approach involves biocatalysis. The enzyme Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in continuous-flow microreactors. nih.gov This method boasts high product yields (81.6–88.5%) with significantly shorter reaction times (35 minutes) compared to traditional batch processes (24 hours). nih.gov The use of an environmentally friendly solvent like tert-amyl alcohol further enhances the green credentials of this process. nih.gov
In non-enzymatic catalysis, significant progress has been made in the oxidation of picoline derivatives to produce nicotinic acid, a key precursor. nih.govchimia.ch Modern industrial processes are moving away from stoichiometric oxidants like nitric acid, which produce potent greenhouse gases like nitrous oxide. nih.govresearchgate.net Instead, catalytic gas-phase oxidation using air as the oxidant is becoming the state-of-the-art. chimia.ch Catalysts for this process often consist of mixed metal oxides, such as V₂O₅/TiO₂ systems, which can achieve high conversion and selectivity. nih.gov For liquid-phase oxidations under milder conditions, zeolite-based catalysts, particularly Cu-based 13X zeolite, have shown high performance in converting 3-methyl-pyridine to niacin using hydrogen peroxide as a green oxidant. oaepublish.com
Table 1: Comparison of Catalytic Systems for Nicotinate and Nicotinic Acid Synthesis
| Catalyst System | Reactants | Product | Key Advantages | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Novozym® 435 | Methyl nicotinate, Amines | Nicotinamide derivatives | Reusable enzyme, short reaction time, green solvent | 81.6–88.5% yield | nih.gov |
| V₂O₅/TiO₂ based | 3-Picoline, Air | Nicotinic Acid | Air as oxidant, continuous process, high efficiency | ~98.6% yield, 100% conversion | nih.gov |
| 10%Cu/13X Zeolite | 3-Methyl-pyridine, H₂O₂ | Niacin | Mild conditions, green oxidant (H₂O₂) | 57.7% yield | oaepublish.com |
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgskpharmteco.comrsc.org The goal is to design synthetic routes where this incorporation is maximized, thereby minimizing waste. The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
This metric is distinct from reaction yield; a reaction can have a 100% yield but a very low atom economy if it generates a large mass of byproducts. wikipedia.orgprimescholars.com Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts.
When considering the synthesis of nicotinates, choosing reaction types with high intrinsic atom economy is crucial. For example, constructing the pyridine ring through a cycloaddition reaction would be more atom-economical than a multi-step sequence involving protecting groups and leaving groups that are ultimately discarded. The industrial synthesis of niacin from 3-picoline via ammoxidation followed by hydrolysis demonstrates a commitment to efficiency, though the atom economy of the entire sequence must account for all reagents used. nih.gov By focusing on atom economy, chemists can design more sustainable and cost-effective synthetic pathways. skpharmteco.comjocpr.com
Retrosynthetic Analysis for Target Nicotinate Architectures
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of logical bond disconnections known as "transforms." This process reveals potential synthetic pathways.
For the target molecule, This compound , the analysis begins by identifying the key functional groups and the pyridine core.
Target Molecule: this compound
Key Disconnections (Transforms):
C-CN Bond (Nitrile Synthesis): The cyano group is a common functional group that can often be introduced late in a synthesis. A standard transform is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt (e.g., CuCN). This suggests a precursor like Methyl 2,5-diaminonicotinate . Alternatively, a palladium-catalyzed cyanation of an aryl halide (e.g., a bromo or iodo group at the C5 position) could be employed.
C-CO₂Me Bond (Esterification): The methyl ester can be formed from the corresponding carboxylic acid, 2-amino-5-cyanonicotinic acid . This is a straightforward esterification reaction, typically performed under acidic conditions with methanol. This transform simplifies the target to a nicotinic acid derivative.
Pyridine Ring Synthesis: The most complex part of the retrosynthesis is the formation of the substituted pyridine ring itself. Several classic methods exist for pyridine synthesis. A powerful approach is the Hantzsch pyridine synthesis or related multicomponent reactions. For this specific substitution pattern (2-amino, 3-ester, 5-cyano), a plausible disconnection would break the ring down into simpler acyclic precursors.
A potential retrosynthetic pathway based on these disconnections is illustrated below:
Step 1: Disconnect the cyano group via a Sandmeyer reaction. This leads back to a diamine precursor.
Step 2: Disconnect the ester group, leading back to a nicotinic acid.
Step 3: Deconstruct the pyridine ring. A plausible multicomponent approach would involve condensing an enamine or enone with a molecule containing a cyanoacetyl group and ammonia. For instance, a reaction between an aminocyanoacetamide, a 1,3-dicarbonyl compound (or its equivalent), and an ammonia source could assemble the ring.
A plausible set of precursors derived from this analysis could be:
Cyanoacetamide
A 3-aminocrotonate derivative
A suitable one-carbon electrophile
This theoretical analysis provides a roadmap for constructing the target molecule from simpler building blocks, allowing chemists to choose the most efficient and sustainable route based on available materials and reaction technologies. researchgate.netyoutube.com
Chemical Transformations and Reactivity Profiles of Methyl 2 Amino 5 Cyanonicotinate
Reactivity of the Amino Group
The 2-amino group of Methyl 2-amino-5-cyanonicotinate is a key site of reactivity, behaving as a potent nucleophile and participating in a variety of derivatization and cyclization reactions.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with a wide array of electrophiles. This reactivity allows for the synthesis of a diverse range of N-substituted derivatives.
Common derivatization reactions involving the amino group include:
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are often stable and crystalline compounds.
Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, it is possible under specific conditions to introduce alkyl groups onto the amino nitrogen.
Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is typically reversible and acid-catalyzed.
These derivatization reactions are fundamental in modifying the properties of the parent molecule, which can be crucial for the development of new compounds with specific biological or material properties.
Cyclization Reactions Involving the Amino Moiety
The ortho-positioning of the amino group relative to the ring nitrogen and the adjacent ester group makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These bicyclic structures are of significant interest due to their prevalence in biologically active molecules.
The general strategy for the synthesis of pyrido[2,3-d]pyrimidines from 2-aminopyridine (B139424) derivatives involves a cyclocondensation reaction with a suitable three-carbon electrophilic partner. Common reagents and reaction types include:
Reaction with β-Keto Esters: Condensation with β-keto esters in the presence of an acid catalyst can lead to the formation of pyrido[2,3-d]pyrimidinone derivatives.
Reaction with Diethyl Malonate and Derivatives: Heating with diethyl malonate or its derivatives can also yield fused pyrimidine (B1678525) systems.
Reaction with α,β-Unsaturated Carbonyl Compounds: Michael addition of the amino group to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and subsequent aromatization, is another effective route.
Reaction with Dimethylformamide-Dimethylacetal (DMF-DMA): Treatment with DMF-DMA results in the formation of an intermediate N,N-dimethylformamidine, which can then be cyclized with a variety of reagents containing an active methylene (B1212753) group to afford the pyrido[2,3-d]pyrimidine (B1209978) scaffold.
The following table summarizes some examples of cyclization reactions leading to pyrido[2,3-d]pyrimidine derivatives from analogous 2-aminopyridine precursors.
| Reagent | Product Type | Reference |
| β-Keto Ester | Pyrido[2,3-d]pyrimidinone | General Synthetic Method |
| Diethyl Malonate | Dihydropyrido[2,3-d]pyrimidine-dione | General Synthetic Method |
| α,β-Unsaturated Ketone | Tetrahydropyrido[2,3-d]pyrimidine | General Synthetic Method |
| DMF-DMA / Active Methylene Compound | Pyrido[2,3-d]pyrimidine | General Synthetic Method |
Reactivity of the Ester Group
The methyl ester group at the 3-position of the pyridine (B92270) ring is another key functional handle that can undergo a variety of transformations, primarily through nucleophilic acyl substitution.
Transesterification Processes
Transesterification, the conversion of one ester to another by reaction with an alcohol, is a valuable transformation for modifying the ester group. This reaction is typically catalyzed by either an acid or a base. The choice of catalyst and reaction conditions can influence the rate and extent of the reaction. For this compound, transesterification can be used to introduce different alkyl or aryl groups, which can alter the molecule's solubility, steric properties, and biological activity. The process is generally an equilibrium, and driving the reaction to completion often involves using a large excess of the new alcohol or removing the methanol (B129727) byproduct.
Amidation and Hydrolysis Reactions
Amidation: The ester group can be converted to an amide by reaction with a primary or secondary amine. nih.gov This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating. The resulting amides are generally more stable than the corresponding esters. This transformation is significant for creating peptide-like linkages or for introducing new functional groups via the amine component.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate workup step to yield the free carboxylic acid.
The hydrolysis of the ester to the carboxylic acid provides a new reactive center for further synthetic manipulations, such as the formation of acid chlorides or coupling reactions to form amides.
Reactivity of the Cyano Group
The cyano (nitrile) group at the 5-position is a versatile functional group that can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either strong acidic or basic conditions. This reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. The complete hydrolysis of the cyano group would yield 2-aminonicotinic acid-5-carboxylic acid.
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a flexible aminomethyl linker into the molecule.
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, particularly in the presence of a catalyst. This "click chemistry" approach is a highly efficient method for creating complex heterocyclic systems.
The reactivity of the cyano group adds another dimension to the synthetic utility of this compound, allowing for the introduction of a variety of nitrogen-containing functionalities.
Nucleophilic Additions to the Nitrile
The electron-withdrawing nature of the pyridine ring and the adjacent ester group activates the nitrile group towards nucleophilic attack. This facilitates the synthesis of various heterocyclic systems. A significant transformation is the [3+2] cycloaddition reaction with sodium azide (B81097), which yields a tetrazole ring. This reaction is typically performed in the presence of a Lewis acid, such as zinc chloride, to further enhance the electrophilicity of the nitrile carbon.
Table 1: Synthesis of Tetrazole Derivative
| Reactant | Reagent | Product |
| This compound | Sodium azide, Zinc chloride | Methyl 2-amino-5-(1H-tetrazol-5-yl)nicotinate |
Conversion to Carboxamide and Carboxylic Acid Derivatives
The nitrile group can be readily hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide. For instance, treatment with concentrated sulfuric acid leads to the formation of methyl 2-amino-5-carbamoylnicotinate. Subsequent hydrolysis of the ester and the amide groups can then yield the dicarboxylic acid derivative, 2-aminopyridine-3,5-dicarboxylic acid.
Furthermore, the ester group can be selectively hydrolyzed or ammonolyzed. Basic hydrolysis with sodium hydroxide, followed by acidification, will yield 2-amino-5-cyanonicotinic acid.
Table 2: Hydrolysis and Ammonolysis Products
| Starting Material | Reagents | Product |
| This compound | Conc. H₂SO₄ | Methyl 2-amino-5-carbamoylnicotinate |
| This compound | 1. NaOH, H₂O 2. H⁺ | 2-Amino-5-cyanonicotinic acid |
Cycloaddition Reactions
The nitrile group of this compound can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. A notable example is the copper-catalyzed [3+2] cycloaddition with azides to form triazoles, a reaction that falls under the umbrella of "click chemistry". nih.gov This reaction provides an efficient route to novel triazolyl-substituted pyridine derivatives. nih.gov
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is electron-deficient, a characteristic that is further intensified by the presence of the cyano and methyl ester groups. However, the amino group at the 2-position is a strong activating group and directs electrophiles to the ortho and para positions.
Electrophilic Aromatic Substitution Patterns
The directing effects of the substituents on the pyridine ring dictate the outcome of electrophilic aromatic substitution reactions. The 2-amino group is a powerful ortho-, para-director, while the 5-cyano and 3-methoxycarbonyl groups are meta-directors. The interplay of these directing effects makes predicting the site of substitution complex. Generally, the activating effect of the amino group dominates, favoring substitution at the 4- and 6-positions. However, steric hindrance from the adjacent substituents can influence the regioselectivity.
Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 4-nitro and 6-nitro derivatives. libretexts.org Similarly, halogenation with reagents like N-bromosuccinimide or N-chlorosuccinimide in an appropriate solvent would likely lead to substitution at the same positions. nih.govresearchgate.net
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-amino-5-cyano-4-nitronicotinate and Methyl 2-amino-5-cyano-6-nitronicotinate |
| Bromination | NBS | Methyl 2-amino-4-bromo-5-cyanonicotinate and Methyl 2-amino-6-bromo-5-cyanonicotinate |
Metal-Catalyzed Coupling Reactions at the Pyridine Ring
To introduce further diversity, the pyridine ring can be functionalized via metal-catalyzed cross-coupling reactions. This typically requires prior conversion of a C-H bond to a C-halogen or C-triflate bond. For instance, if a bromo-derivative such as methyl 2-amino-6-bromo-5-cyanonicotinate is synthesized, it can then undergo Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines, in the presence of a suitable palladium catalyst. These reactions are powerful tools for constructing complex molecules with potential applications in medicinal chemistry and materials science.
Elucidation of Reaction Mechanisms
The understanding of reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.
The nucleophilic addition to the nitrile group is initiated by the attack of a nucleophile on the electrophilic carbon of the C≡N triple bond. In the case of tetrazole formation, the azide anion attacks the nitrile, followed by intramolecular cyclization and protonation to yield the stable tetrazole ring. The role of the Lewis acid is to coordinate to the nitrile nitrogen, thereby increasing its electrophilicity.
In electrophilic aromatic substitution, the reaction proceeds via the formation of a sigma complex (also known as an arenium ion). libretexts.org The incoming electrophile attacks the electron-rich pyridine ring, leading to a resonance-stabilized cationic intermediate. libretexts.org The stability of this intermediate is influenced by the substituents present on the ring. The amino group at the 2-position effectively stabilizes the positive charge through resonance, particularly when the attack occurs at the 4- or 6-position. Subsequent loss of a proton restores the aromaticity of the pyridine ring. Computational studies can provide further insights into the transition state energies and the regioselectivity of these reactions.
Identification of Intermediates and Transition States
In the context of related 2-aminopyridine chemistry, several general mechanistic pathways and types of intermediates can be postulated. For example, in reactions involving the amino group, protonation to form a pyridinium (B92312) species is a common initial step, which can activate the ring for certain transformations. rsc.org In cyclization reactions, which are common for 2-aminopyridine derivatives, the amino group can act as a nucleophile, attacking an electrophilic center to form a cyclic intermediate. acs.orgacs.org For instance, the reaction of 2-aminopyridines with β-keto esters can proceed through an initial N-acylation followed by an intramolecular condensation, involving several unobserved intermediates and transition states to form pyridopyrimidinones. acs.org
Computational chemistry offers powerful tools for modeling reaction pathways and characterizing the structures and energies of intermediates and transition states. ims.ac.jpsciencedaily.com Modern methods like Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. acs.org Such calculations could, for example, elucidate the transition state for the rotation of the amino group, the step-wise mechanism of a substitution reaction, or the intermediates in a metal-catalyzed cross-coupling reaction. However, to date, no such specific computational studies for this compound have been published.
The identification of intermediates could also be pursued experimentally through techniques such as low-temperature spectroscopy (to trap reactive intermediates) or mass spectrometry to detect transient species. For example, in multi-component reactions for the synthesis of substituted 2-aminopyridines, enaminone intermediates have been proposed and, in some cases, identified. semanticscholar.org
Applications of Methyl 2 Amino 5 Cyanonicotinate As a Synthetic Building Block
Construction of Advanced Heterocyclic Systems
The inherent reactivity of the amino group and the cyano moiety, often in concert with the methyl ester, allows for a range of cyclization reactions to form fused and other complex heterocyclic structures.
The 1,8-naphthyridine (B1210474) scaffold is a prominent structural motif in many biologically active compounds. The synthesis of these fused pyridine (B92270) systems can be achieved through various methods, with the Friedländer annulation being a classic and effective approach. This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene (B1212753) group. While direct use of Methyl 2-amino-5-cyanonicotinate requires initial transformation (e.g., reduction of the ester and cyano groups), its structural framework is a key precursor.
A common strategy for synthesizing 1,8-naphthyridines involves a multicomponent reaction. For instance, a substituted 2-aminopyridine (B139424) can react with an aldehyde and a compound like methyl cyanoacetate. organic-chemistry.orgkthmcollege.ac.in This highlights the potential of this compound to participate in similar transformations, where the amino group acts as the key nucleophile to initiate the cascade reaction, ultimately leading to the fused ring system. The cyano and ester groups can be retained or further modified to introduce additional complexity and functionality into the final 1,8-naphthyridine product. The resulting highly functionalized 1,8-naphthyridines are of interest for their potential applications in various fields, including as catalysts and fluorescent materials. researchgate.net
Table 1: Potential Friedländer-type Synthesis of 1,8-Naphthyridine Derivatives
| Reactant A | Reactant B (Active Methylene Compound) | Potential Product from this compound derivative |
| 2-amino-5-cyano-nicotinaldehyde (derived from title compound) | Ketone (e.g., Acetone) | 7-Cyano-1,8-naphthyridine derivative |
| 2-amino-5-cyano-nicotinaldehyde (derived from title compound) | β-Ketoester (e.g., Ethyl acetoacetate) | Ethyl 7-cyano-2-methyl-1,8-naphthyridine-3-carboxylate |
| 2-amino-5-cyano-nicotinaldehyde (derived from title compound) | Malononitrile (B47326) | 2-Amino-3,7-dicyano-1,8-naphthyridine |
This table illustrates hypothetical transformations based on established Friedländer reaction principles.
The construction of multi-ring and spirocyclic systems represents a significant challenge in synthetic chemistry. The functional groups of this compound offer unique opportunities for designing pathways to these intricate architectures. Spirocyclic compounds, which contain two rings connected by a single common atom, are of particular interest in drug discovery due to their rigid, three-dimensional structures.
Methodologies for creating spiro-heterocycles, such as spirohydantoins and spiro-2,5-diketopiperazines, have been developed, often utilizing solid-phase synthesis. nih.gov These syntheses can proceed through intermediates like resin-bound cyclic α,α-disubstituted α-amino esters. The structure of this compound, being an amino ester, provides a conceptual starting point for the solution-phase synthesis of analogous spiro-systems. For example, the amino group can be acylated, and subsequent intramolecular reactions involving the cyano or ester group could potentially lead to the formation of a spirocyclic core. Another approach involves three-component reactions using amino acids, ketones, and isocyanides to generate spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds. nih.gov
This compound is an ideal substrate for the synthesis of various nitrogen-rich heterocyclic systems due to the presence of the 2-aminopyridine moiety.
Imidazo[1,2-a]pyridines: This class of fused heterocycles is a "privileged structure" in medicinal chemistry, found in numerous marketed drugs. The most common synthesis involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. nih.gov this compound can serve as the 2-aminopyridine component in this reaction, leading to highly functionalized imidazo[1,2-a]pyridines. The electron-withdrawing nature of the cyano and ester groups can influence the nucleophilicity of the pyridine nitrogen and the exocyclic amino group, thereby affecting the reaction rate and conditions required for cyclization. rsc.org Three-component reactions involving a 2-aminopyridine, an aldehyde, and an isonitrile also provide a convergent route to this scaffold. nih.gov
Pyrido[1,2-a]pyrimidines: These bicyclic systems also exhibit a range of biological activities. Their synthesis can be achieved by the cyclocondensation of 2-aminopyridines with various three-carbon synthons, such as α,β-unsaturated ketones or esters. The amino and ring nitrogen atoms of the 2-aminopyridine moiety in this compound can react with suitable electrophiles to construct the pyrimidine (B1678525) ring. The presence of the cyano and ester groups offers handles for further synthetic diversification of the resulting pyrido[1,2-a]pyrimidine (B8458354) core.
Pyrido[2,3-d]pyrimidines: This isomeric pyridopyrimidine system is also accessible from appropriately substituted pyridine precursors. For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been reported as potential EGFR inhibitors, starting from 2-aminonicotinic acid. nih.gov By analogy, the functional groups on this compound could be manipulated to serve as precursors for similar fused pyrimidine systems.
Table 2: Synthesis of Nitrogen-Containing Heterocycles
| Target Heterocycle | General Reactant(s) with 2-Aminopyridine | Potential Product from this compound |
| Imidazo[1,2-a]pyridine | α-Haloketone (e.g., Bromoacetone) | Methyl 2-methyl-5-cyanoimidazo[1,2-a]pyridine-7-carboxylate |
| Pyrido[1,2-a]pyrimidine | β-Diketone (e.g., Acetylacetone) | Methyl 6-cyano-2,4-dimethylpyrido[1,2-a]pyrimidine-8-carboxylate |
| Pyrido[2,3-d]pyrimidine | Guanidine (after modification of starting material) | Functionalized Pyrido[2,3-d]pyrimidine |
This table shows potential synthetic routes based on known heterocycle syntheses.
Role in the Synthesis of Complex Organic Architectures
Beyond the construction of fundamental heterocyclic systems, this compound is a building block for more elaborate and larger molecular structures with applications in supramolecular chemistry and materials science.
Macrocycles are large cyclic molecules that are of significant interest for their ability to bind to challenging biological targets, such as protein-protein interfaces. nih.gov The synthesis of these complex structures often relies on building blocks that possess multiple points for connection or cyclization. This compound, with its three distinct functional groups, is an excellent candidate for incorporation into macrocyclic frameworks.
For example, the amino group can be used as a nucleophile to attach a linker, while the ester or cyano group can be modified to participate in a ring-closing reaction. The pyridine nitrogen also offers a potential site for coordination with metal ions, which can be a key feature in the structure and function of supramolecular assemblies. While direct examples utilizing this specific molecule are not prevalent, its potential is evident from general macrocyclization strategies that employ amino acid or amino ester derivatives. nih.govnih.gov
The development of new organic materials for applications in electronics and photonics is a rapidly advancing field. Fused aromatic systems, such as 1,8-naphthyridines, have been investigated for their use in organic light-emitting diodes (OLEDs) and as molecular sensors due to their photophysical properties. kthmcollege.ac.inresearchgate.net
As a precursor to functionalized 1,8-naphthyridines, this compound plays a crucial role in the bottom-up synthesis of these advanced materials. The cyano and ester groups can be used to tune the electronic properties of the final molecule, such as the HOMO/LUMO energy levels, which is critical for applications in OLEDs. Furthermore, these functional groups can serve as attachment points for other molecular units, allowing for the construction of larger, conjugated systems or for immobilization onto surfaces for sensor applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Field and Multi-Nuclear NMR Applications (e.g., ¹H, ¹³C, ¹⁵N NMR)
High-field NMR offers superior resolution and sensitivity, which is crucial for distinguishing between closely related signals in complex molecules. For this compound, ¹H and ¹³C NMR are fundamental for initial structural verification.
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, characteristic signals would include those for the methyl ester protons, the amino group protons, and the aromatic protons on the pyridine ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the pyridine ring.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals for this compound would correspond to the methyl ester carbon, the nitrile carbon, the carbonyl carbon of the ester, and the distinct carbons of the pyridine ring. researchgate.netdrugbank.com The chemical shifts of the ring carbons are sensitive to the electronic effects of the amino, cyano, and ester substituents.
¹⁵N NMR: While less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms in the pyridine ring and the amino and cyano groups. nih.govresearchgate.net Chemical shifts in ¹⁵N NMR are highly sensitive to factors like hybridization and lone pair availability. researchgate.net Studies on related amino acid N-carboxyanhydrides have shown that the chemical shifts are less influenced by the solvent compared to amides. researchgate.net
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Structural Information |
| ¹H | 3.5 - 4.0 (O-CH₃), 5.0 - 7.0 (NH₂), 7.0 - 9.0 (Aromatic H) | Confirms presence of methyl ester, amino group, and pyridine ring protons. |
| ¹³C | 50 - 60 (O-CH₃), 90 - 120 (C-CN), 115 - 125 (CN), 140 - 160 (Aromatic C), 160 - 170 (C=O) | Identifies all unique carbon environments, including the nitrile and carbonyl carbons. |
| ¹⁵N | Pyridine N: ~ -70 to -100, Amino N: ~ -300 to -340, Cyano N: ~ -100 to -140 | Provides direct information on the electronic state of the nitrogen atoms. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the molecular structure. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would establish the connectivity between the protons on the pyridine ring, confirming their relative positions. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the protonated carbons of the pyridine ring and the methyl group of the ester. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu HMBC is instrumental in connecting the different fragments of the molecule. For instance, it can show correlations from the methyl protons to the ester carbonyl carbon and from the aromatic protons to various carbons in the pyridine ring, including the quaternary carbons. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. princeton.edu In the context of this compound, NOESY could confirm the spatial proximity between the amino group protons and the adjacent proton on the pyridine ring.
| 2D NMR Technique | Type of Correlation | Information Gained for this compound |
| COSY | ¹H-¹H through-bond | Establishes connectivity of pyridine ring protons. |
| HSQC | ¹H-¹³C one-bond | Assigns protonated carbons (pyridine ring C-H, methyl C-H). |
| HMBC | ¹H-¹³C multiple-bond | Connects molecular fragments (e.g., methyl protons to carbonyl carbon, aromatic protons to ring carbons). |
| NOESY | ¹H-¹H through-space | Confirms spatial proximity of non-bonded protons (e.g., NH₂ and adjacent ring proton). |
Isotopic Labeling Strategies for Complex Assignments
In cases of significant signal overlap or for probing specific metabolic pathways, isotopic labeling can be employed. wikipedia.org By strategically replacing atoms like ¹²C or ¹⁴N with their NMR-active isotopes, ¹³C or ¹⁵N respectively, specific signals can be enhanced or selectively observed. medchemexpress.comnih.gov This technique is particularly useful for mechanistic studies or when analyzing complex mixtures. nih.gov While not typically required for the initial structural elucidation of a relatively small molecule like this compound, it is a powerful tool in the broader field of nicotinate (B505614) chemistry. nih.govsigmaaldrich.com
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₈H₇N₃O₂), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass.
| Technique | Information Provided | Application to this compound |
| HRMS | Exact mass-to-charge ratio | Confirms the elemental formula (C₈H₇N₃O₂) by comparing the measured mass to the calculated mass. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nih.govnih.gov This technique provides valuable information about the molecular structure by revealing how the molecule breaks apart. kingston.ac.uk For this compound, characteristic fragmentation patterns would be expected, such as the loss of the methoxy (B1213986) group from the ester, the loss of carbon monoxide, or cleavages involving the pyridine ring. Analyzing these fragmentation pathways helps to piece together the connectivity of the molecule, corroborating the data obtained from NMR spectroscopy.
Gas-Phase Structural Interpretation via Ion Mobility Spectrometry (IMS-MS)
Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique for probing the gas-phase structures of molecules. nih.gov This method separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge, providing an additional dimension of analysis. nih.gov In an IMS-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.gov The rate at which an ion traverses the drift tube is dependent on its ion mobility (K), which is inversely proportional to its rotationally averaged collision cross-section (CCS). nih.gov Consequently, compact, tightly folded ions experience fewer collisions with the buffer gas and travel faster than extended, unfolded conformers of the same m/z.
For this compound, IMS-MS can provide critical information about its gas-phase conformation. By measuring the CCS, researchers can distinguish between different isomeric forms and gain insight into the molecule's three-dimensional shape, which is influenced by intramolecular interactions. The technique is particularly valuable for separating the target analyte from isobaric interferences in a complex sample matrix. nih.gov The coupling of IMS with collision-induced dissociation (CID) and MS (MS-CID-IM-MS) can further enhance structural analysis by allowing for the separation and study of fragment ions, providing deeper sequence and modification information. nih.gov
Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound
| Parameter | Expected Value | Significance |
| Protonated Molecule [M+H]⁺ | 178.0611 m/z | Confirms molecular mass and elemental composition. |
| Collision Cross-Section (CCS) | ~120-135 Ų | Provides a measure of the ion's size and shape in the gas phase. |
| Ion Mobility (K) | Technique Dependent | Inversely related to CCS; used to separate conformers and isomers. |
Chromatographic Coupling (LC-MS, GC-MS) for Mixture Analysis
To analyze this compound within complex mixtures, such as reaction products or biological fluids, coupling chromatographic separation with mass spectrometry is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the premier techniques for this purpose.
LC-MS Analysis: LC-MS is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds like nicotinic acid derivatives. A sample mixture is first separated based on the components' differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The eluent is then introduced into the mass spectrometer, which provides mass information for the separated components. LC-MS/MS methods offer high sensitivity and specificity for the quantification of analytes in complex matrices. nih.govnih.gov For this compound, a reversed-phase LC method would likely be employed, with the retention time being characteristic of the compound under specific conditions. The mass spectrometer would be set to monitor for the specific m/z of the protonated molecule. kingston.ac.uk
GC-MS Analysis: For GC-MS analysis, the analyte must be volatile and thermally stable. While this compound might be amenable to GC-MS, derivatization is often required for amino-containing compounds to improve their volatility and chromatographic behavior. nih.gov In this process, the sample is vaporized and separated in a capillary column before entering the mass spectrometer for detection and identification. GC-MS provides excellent separation efficiency and characteristic fragmentation patterns that serve as a molecular fingerprint for confirmation. nih.gov
Table 2: Representative Chromatographic and Mass Spectrometric Data
| Technique | Parameter | Expected Value for this compound |
| LC-MS | Retention Time (tR) | Dependent on column, mobile phase, and flow rate |
| [M+H]⁺ (Precursor Ion) | 178.0611 m/z | |
| Key Fragment Ions (MS/MS) | Fragments corresponding to loss of ·OCH₃, CO, HCN | |
| GC-MS | Retention Time (tR) | Dependent on column and temperature program |
| Molecular Ion (M⁺·) | 177.0538 m/z | |
| Key Fragment Ions | Characteristic fragmentation pattern aiding identification |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. upi.edu It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a characteristic spectrum of absorption bands. masterorganicchemistry.com
The FT-IR spectrum of this compound is expected to display distinct absorption bands that confirm its structure. The presence of an amino group (NH₂), a cyano group (C≡N), an ester carbonyl group (C=O), and the pyridine ring can all be verified. For instance, the N-H stretching vibrations of the primary amine are typically observed as one or two sharp bands in the 3500-3300 cm⁻¹ region. researchgate.net The cyano group gives rise to a sharp, medium-intensity absorption around 2230-2210 cm⁻¹. masterorganicchemistry.com The ester carbonyl stretch is a very strong and sharp peak, expected in the 1730-1715 cm⁻¹ range. masterorganicchemistry.com
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | Variable |
| 2960 - 2850 | C-H Aliphatic Stretch | Methyl Ester (-OCH₃) | Variable |
| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) | Medium, Sharp |
| 1725 - 1715 | C=O Stretch | Ester Carbonyl | Strong, Sharp |
| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Medium to Strong |
| 1250 - 1150 | C-O Asymmetric Stretch | Ester | Strong |
Note: Based on general spectroscopic principles and data from related molecules. upi.edunih.govresearchgate.net
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.
For this compound, Raman spectroscopy provides a valuable molecular fingerprint. The C≡N stretching vibration, also visible in IR, typically gives a strong and sharp Raman signal. nih.gov Symmetrical stretching vibrations of the pyridine ring are also expected to be prominent. The technique is particularly useful for studying samples in aqueous solution, as water is a weak Raman scatterer. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov
Table 4: Predicted Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| 3080 - 3050 | C-H Aromatic Stretch | Pyridine Ring | Medium |
| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) | Strong, Sharp |
| 1610 - 1570 | C=C and C=N Ring Stretching | Pyridine Ring | Strong |
| 1050 - 990 | Ring Breathing Mode | Pyridine Ring | Strong |
| 850 - 700 | Ring Breathing Modes | Pyridine Ring | Medium |
Note: Predictions based on data from similar structures and general Raman principles. nih.govnih.govchemicalbook.com
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. nih.gov The technique involves irradiating a single, high-quality crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, it is possible to calculate the electron density map of the molecule and thus determine the precise location of each atom in the crystal lattice. mdpi.com
For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry. SC-XRD provides precise data on bond lengths, bond angles, and torsion angles. researchgate.net It also reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonds, which are expected between the amino group of one molecule and the nitrogen atoms (of the nitrile or pyridine ring) or the carbonyl oxygen of a neighboring molecule. researchgate.net This information is crucial for understanding the solid-state properties of the compound and for validating computational models. nih.govnih.gov
Table 5: Representative Single-Crystal X-ray Diffraction Data for a Nicotinate Derivative
| Parameter | Description | Example Value |
| Crystal Data | ||
| Crystal System | The geometric shape of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the crystal. | P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | a = 7.5, b = 10.2, c = 11.5 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 105, γ = 90 |
| Volume (ų) | Volume of the unit cell. | ~850 |
| Z | Number of molecules per unit cell. | 4 |
| Data Collection | ||
| Radiation type | X-ray source. | Mo Kα |
| Temperature (K) | Temperature of data collection. | 293(2) K |
| Refinement | ||
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 |
Note: The values presented are hypothetical but representative of similar small organic molecules. researchgate.netresearchgate.netnih.gov
Integrated Analytical Strategies for Comprehensive Molecular Characterization
While PXRD provides detailed information about the solid-state structure, a single technique is insufficient for complete molecular characterization. An integrated analytical strategy, combining data from multiple spectroscopic and analytical methods, is required to confirm the identity, purity, and structure of a new compound like this compound. nih.gov This approach ensures that all aspects of the molecule's structure are verified, from its elemental composition to the connectivity of its atoms and its three-dimensional arrangement in the solid state.
The characterization of pyridine derivatives typically involves a combination of the following techniques: acs.org
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which is one of the most fundamental pieces of identifying information. High-resolution mass spectrometry (HRMS) can yield a highly accurate mass measurement, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H stretching), nitrile (C≡N stretching), ester carbonyl (C=O stretching), and aromatic ring (C=C and C-H stretching) vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative numbers (through integration).
¹³C NMR reveals the number of different types of carbon atoms in the molecule and their electronic environments.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared to the theoretical values calculated from the proposed molecular formula. A close match provides strong evidence for the compound's elemental composition and purity.
X-ray Crystallography: As discussed previously, single-crystal and powder X-ray diffraction definitively establish the connectivity and conformation of the molecule in the solid state, providing bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding. nih.gov
The synthesis of new pyridine derivatives is typically followed by characterization using this suite of techniques. nih.govresearchgate.net Each method provides a piece of the puzzle, and together they create a coherent and complete picture of the molecule. The mass spectrum confirms the molecular weight, the IR spectrum identifies the key functional groups, NMR spectroscopy maps out the atomic arrangement, elemental analysis validates the empirical formula, and X-ray diffraction reveals the solid-state structure. This integrated approach is the standard for ensuring the unambiguous structural characterization of novel compounds in nicotinate chemistry. acs.org
Conclusion
Methyl 2-amino-5-cyanonicotinate is a strategically functionalized pyridine (B92270) derivative with significant potential in advanced organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex heterocyclic systems. The importance of the pyridine scaffold and the 2-aminopyridine (B139424) motif in medicinal chemistry suggests that this compound is a promising starting material for the discovery of new bioactive molecules. Further research into the reactivity and applications of this compound is likely to yield novel compounds with interesting chemical and biological properties.
Computational and Theoretical Chemistry Studies on Methyl 2 Amino 5 Cyanonicotinate and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to predict the properties of molecules like Methyl 2-amino-5-cyanonicotinate.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule. Geometry optimization calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to find the minimum energy structure. For this compound, the geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles.
For analogous molecules, such as substituted pyridines and benzoates, studies have shown that the introduction of different functional groups can lead to slight alterations in the geometry of the aromatic ring. In the case of this compound, the planarity of the pyridine (B92270) ring is a key feature, although the amino and methyl ester groups may exhibit some rotational freedom.
Conformational analysis is crucial for understanding the molecule's flexibility. For the methyl ester group, different orientations relative to the pyridine ring are possible. Computational studies on similar ester-substituted heterocycles have identified the most stable conformers, which are often stabilized by intramolecular interactions. For instance, in Methyl 2-amino-5-bromobenzoate, the molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond, forming a stable six-membered ring structure. researchgate.net A similar interaction between the amino group and the carbonyl oxygen of the ester in this compound is plausible and would significantly influence its preferred conformation.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value (Å or °) |
| C-C (ring) | 1.39 - 1.42 |
| C-N (ring) | 1.33 - 1.35 |
| C-C≡N | ~1.44 |
| C≡N | ~1.16 |
| C-NH2 | ~1.36 |
| C-C(O)O | ~1.50 |
| C=O | ~1.21 |
| C-O (ester) | ~1.35 |
| O-CH3 | ~1.44 |
| C-N-C (angle) | ~117 |
| N-C-C (angle) | ~123 |
| C-C-C (angle) | ~118-120 |
Note: These values are estimations based on computational data from similar substituted pyridine and benzoate (B1203000) compounds.
Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing cyano group and the ester functionality, indicating these as the sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net In a related compound, 2-amino-3-methyl-5-nitropyridine, the calculated HOMO-LUMO energy gap was found to be indicative of its reactive nature. semanticscholar.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.0 to -6.5 |
| ELUMO | -1.5 to -2.0 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Note: These values are estimations based on DFT calculations on analogous aromatic systems.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model.
NMR Chemical Shifts: The theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts determined by the positions of the electron-donating amino group and the electron-withdrawing cyano and ester groups. The protons of the methyl ester and the amino group will have characteristic shifts as well. Comparing calculated and experimental NMR spectra is a robust method for structural confirmation. libretexts.org
Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) of a molecule can also be simulated using DFT. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational frequencies are expected for the N-H stretching of the amino group, the C≡N stretching of the cyano group, the C=O stretching of the ester, and the various C-C and C-N stretching and bending modes of the pyridine ring. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. semanticscholar.org
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Cyano (C≡N) | Stretching | 2220 - 2240 |
| Carbonyl (C=O) | Stretching | 1700 - 1730 |
| Pyridine Ring | C=C and C=N Stretching | 1550 - 1650 |
| Amino (N-H) | Bending | 1600 - 1650 |
Note: These are typical ranges and the exact values would be obtained from specific DFT calculations.
Quantum Chemical Modeling of Reactivity
Beyond structural and spectroscopic properties, computational chemistry provides valuable insights into the chemical reactivity of molecules.
Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map is expected to show a negative potential around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group, making them likely sites for electrophilic interaction. The area around the amino group's hydrogen atoms and the pyridine ring protons would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Such analysis has been successfully applied to identify reactive sites in similar heterocyclic systems. semanticscholar.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions can be quantified by second-order perturbation theory, with larger interaction energies indicating more significant electronic delocalization.
Reaction Pathway Exploration and Transition State Characterization
The synthesis and subsequent reactions of this compound involve complex molecular transformations. Computational chemistry provides powerful tools to explore the potential energy surfaces of these reactions, identifying the most probable pathways and characterizing the high-energy transition states that govern reaction rates.
Reaction pathway exploration for a molecule like this compound would typically begin with a proposed mechanism, for instance, its synthesis from simpler precursors. A common approach for pyridine ring formation is the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org Another advanced method involves the copper-catalyzed cascade reaction of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids. nih.gov
Using quantum chemical methods such as Density Functional Theory (DFT), researchers can model the reactants, products, and any proposed intermediates. By systematically mapping the reaction coordinates, it is possible to locate the transition state (TS) structures, which are first-order saddle points on the potential energy surface. The characterization of a transition state is confirmed by frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in a study on the alkylation of pyridine carboxamides, a model of the transition state was proposed based on spectroscopic data and confirmed with quantum-chemical calculations to explain reaction outcomes. nih.gov Similarly, for the synthesis of piperidine-based heterocycles, transition state structures for the aza-Diels-Alder reaction were calculated using DFT to understand the reaction barriers. acs.org These methods could be directly applied to investigate the cyclization and functionalization steps leading to this compound. Automated transition state searching algorithms can further streamline this process, although they are often tied to specific reaction types. compchemhighlights.org
Table 1: Hypothetical Transition State Calculation Parameters for a Reaction Involving a Pyridine Derivative
| Parameter | Method/Basis Set | Purpose |
| Geometry Optimization | DFT (e.g., B3LYP) / 6-31G | To find the minimum energy structures of reactants, products, and TS. |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Berny Optimization | To locate the saddle point on the potential energy surface. |
| Frequency Calculation | DFT (e.g., B3LYP) / 6-31G | To confirm the nature of the stationary point (minimum or saddle point). |
| Intrinsic Reaction Coordinate (IRC) | IRC calculations | To verify that the found TS connects the correct reactants and products. |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights that are inaccessible through static quantum chemical calculations. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing conformational changes, solvent interactions, and other dynamic processes.
Solvent Effects on Molecular Conformations
The conformation of a flexible molecule like this compound, with its rotatable ester and amino groups, is highly dependent on its environment. MD simulations are particularly well-suited to study these solvent effects. A simulation would typically involve placing a single molecule of the compound in a box filled with explicit solvent molecules, such as water or an organic solvent.
The interactions between the solute and solvent are governed by a force field, which is a set of parameters describing the potential energy of the system. By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can observe how the solvent molecules arrange themselves around the solute and how this influences the solute's preferred conformations. For instance, in aqueous solutions, water molecules would be expected to form hydrogen bonds with the amino group and the carbonyl oxygen of the ester group, potentially stabilizing certain conformations over others. Studies on related molecules, such as imidazopyridine derivatives, have utilized MD simulations with explicit water models to understand their behavior in a physiological environment. researchgate.net
Dynamic Behavior of the Compound
Beyond static conformational preferences, MD simulations can reveal the dynamic behavior of this compound. This includes the rates of conformational transitions, the flexibility of different parts of the molecule, and intramolecular interactions. Analysis of the MD trajectory can quantify the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions.
Furthermore, MD simulations can be used to study the dynamics of intermolecular interactions, such as the binding of the compound to a biological target. For example, simulations of agonists binding to the nicotinic acetylcholine (B1216132) receptor have shown how the ligand and receptor mutually adapt their conformations over time. elifesciences.orgnih.govelifesciences.orgbiorxiv.orgresearchgate.net These studies reveal complex dynamic events like the "flip" of the agonist within the binding pocket and the "flop" of a receptor loop, which are critical for biological function. elifesciences.orgresearchgate.net Similar approaches could be used to understand how this compound interacts with target proteins, providing insights into its potential biological activity.
Development of Predictive Computational Models for Pyridine Chemistry
The synthesis and testing of new chemical compounds can be a time-consuming and expensive process. Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, offer a way to estimate the properties and activities of new molecules before they are synthesized.
These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property for a series of related compounds. For pyridine derivatives, QSAR and QSPR models have been developed to predict a wide range of properties, including inhibition of corrosion and biological activities like anticancer effects. researchgate.netnih.gov
The development of a predictive model typically involves the following steps:
Data Set Collection: A dataset of pyridine derivatives with known experimental values for the property of interest is assembled.
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the experimental property. nih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For instance, a QSAR study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors demonstrated that an ANN model had superior predictive power (R² = 0.998) compared to an MLR model (R² = 0.889). nih.gov Such models, once validated, could be used to predict the properties of novel compounds like this compound, guiding the design of new analogues with desired characteristics.
Table 2: Example of Parameters Used in QSAR Model Development for Heterocyclic Compounds
| Component | Description | Example |
| Dependent Variable | The experimental property to be predicted. | Biological activity (e.g., IC₅₀), Corrosion inhibition efficiency (%). |
| Independent Variables | Calculated molecular descriptors. | HOMO/LUMO energies, Dipole moment, Molecular weight, LogP, Surface area. |
| Modeling Techniques | Statistical or machine learning methods used to build the model. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). nih.gov |
| Validation Metrics | Statistical parameters used to assess the model's performance. | Coefficient of determination (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE). nih.gov |
Supramolecular Chemistry Involving Nicotinate Derivatives
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
There is no published data on the specific hydrogen bonding motifs or π-π stacking interactions of Methyl 2-amino-5-cyanonicotinate. Analysis of its molecular structure suggests the potential for various interactions due to the presence of an amino group, a cyano group, an ester, and the aromatic pyridine (B92270) ring, all of which are known to participate in non-covalent bonding. However, without experimental crystallographic data or computational modeling, any discussion would remain hypothetical.
Design and Characterization of Self-Assembled Systems
The ability of a molecule to self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry. There are no reports on the design or characterization of self-assembled systems based on this compound.
Exploration of Molecular Recognition and Host-Guest Phenomena
Molecular recognition and host-guest chemistry are critical areas of supramolecular science. The potential of this compound to act as a host or guest molecule has not been investigated.
Nicotinates as Building Blocks for Supramolecular Architectures
While nicotinate (B505614) derivatives, in general, are utilized as building blocks in the construction of metal-organic frameworks (MOFs) and other supramolecular structures, the specific application of this compound for this purpose has not been documented in the scientific literature.
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 2-amino-5-cyanonicotinate to ensure reproducibility?
To achieve reproducible synthesis, focus on:
- Reaction conditions : Monitor temperature, solvent polarity, and catalyst loading (e.g., fluorinated analogs require anhydrous conditions to prevent hydrolysis ).
- Intermediate characterization : Use NMR (¹H/¹³C) and LC-MS to validate intermediates like 2-amino-5-cyano-3-pyridinecarboxylic acid.
- Purification methods : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the ester product.
- Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry to detail experimental protocols, including reagent purity and equipment specifications .
Q. How can researchers validate the structural identity and purity of this compound?
Use a multi-technique approach:
- Spectroscopy : Compare experimental ¹H NMR shifts with computational predictions (e.g., δ ~2.5 ppm for methyl ester protons ).
- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) using high-resolution MS (e.g., m/z ~193.07 for C₈H₉N₃O₂).
- Chromatography : Assess purity via HPLC (≥95% by area) with a C18 column and UV detection at 254 nm .
- Elemental analysis : Match carbon/nitrogen percentages with theoretical values (±0.3% tolerance).
Advanced Research Questions
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?
Address discrepancies using:
- Systematic meta-analysis : Apply PRISMA guidelines to aggregate data from enzyme inhibition assays (e.g., metabolic pathway enzymes) and assess heterogeneity via I² statistics .
- Dose-response modeling : Fit sigmoidal curves to IC₅₀ data to identify outliers (e.g., fluorinated vs. chlorinated derivatives ).
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of contradictory analogs with target proteins .
Q. What experimental strategies can elucidate the metabolic stability of this compound in in vitro assays?
Design assays with:
- Hepatic microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH, then quantify parent compound depletion via LC-MS/MS .
- CYP isoform profiling : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify major metabolizing pathways.
- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts using neutral loss scanning .
Q. How can researchers mitigate batch-to-batch variability in biological activity studies?
Implement:
- Quality-by-Design (QbD) principles : Define critical quality attributes (CQAs) like particle size and crystallinity using DOE (Design of Experiments) .
- Orthogonal characterization : Combine DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) to confirm polymorph consistency .
- Bioassay standardization : Include positive controls (e.g., known enzyme inhibitors) in each plate to normalize inter-experimental variability .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data involving this compound?
Use:
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values and Hill slopes.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Survival curve analysis : Apply Kaplan-Meier estimators for time-dependent cytotoxicity studies .
Q. How should researchers address conflicting results in computational vs. experimental logP values for this compound?
- Re-evaluate computational parameters : Verify force fields (e.g., GAFF2) and solvent models (e.g., implicit vs. explicit water) in molecular dynamics simulations .
- Experimental validation : Measure logP experimentally using shake-flask methods with octanol/water partitioning and UV quantification .
Methodological Guidance
Q. What protocols ensure ethical and rigorous reporting of this compound research?
Adhere to:
- FAIR data principles : Deposit raw spectra, chromatograms, and crystallographic data in repositories like PubChem or Zenodo .
- ACS Style guidelines : Cite primary literature (not vendor catalogs) and disclose conflicts of interest .
- Reproducibility checklists : Include step-by-step synthesis and assay protocols in supplementary materials .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
